molecular formula C9H9NO5 B1397450 2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate CAS No. 939412-81-4

2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate

Cat. No. B1397450
CAS RN: 939412-81-4
M. Wt: 211.17 g/mol
InChI Key: YSSHHKYKCKPLCN-UHFFFAOYSA-N
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Description

“2,5-Dioxopyrrolidin-1-yl 3-oxocyclobutanecarboxylate” is a chemical compound with the molecular formula C9H9NO5 . It is used as a bifunctional linker for antibody-drug-conjugation (ADC) .


Molecular Structure Analysis

The molecular structure of this compound is represented by its molecular formula, C9H9NO5 . Detailed structural analysis is not available in the search results.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.17 g/mol . Further physical and chemical properties are not available in the search results.

Scientific Research Applications

Anticonvulsant Agent Synthesis

Kamiński et al. (2015) conducted research on synthesizing new hybrid anticonvulsant agents, combining elements of known antiepileptic drugs with 2,5-Dioxopyrrolidin-1-yl derivatives. This study developed compounds with potential applications in epilepsy treatment, showing superior potency and safety profiles compared to some existing antiepileptic drugs (Kamiński et al., 2015).

Enhancing Monoclonal Antibody Production

Aki et al. (2021) discovered that a compound related to 2,5-Dioxopyrrolidin-1-yl benzamide could significantly increase monoclonal antibody production in Chinese hamster ovary cell cultures. This finding is crucial for improving the efficiency and reducing the costs of monoclonal antibody-based medications (Aki et al., 2021).

Fluorescent Labeling of Biopolymers

Crovetto et al. (2008) synthesized a derivative of 2,5-Dioxopyrrolidin-1-yl for use in stable covalent labeling of biopolymers. This compound showed potential in homogeneous assay formats and nucleic acid probes, highlighting its applicability in biological research and diagnostics (Crovetto et al., 2008).

Synthesis of Heterobifunctional Coupling Agents

Reddy et al. (2005) developed an efficient synthesis method for a heterobifunctional coupling agent involving 2,5-Dioxopyrrolidin-1-yl. This agent is vital for selective conjugation in protein and enzyme research, demonstrating the chemical's importance in bioconjugation and drug development (Reddy et al., 2005).

Biocatalytic Domino Reactions

Mohajer and Baharfar (2017) utilized 2,5-Dioxopyrrolidines in biocatalytic domino reactions to synthesize novel compounds. Their work shows the potential of these derivatives in facilitating complex chemical transformations, relevant to pharmaceutical synthesis and organic chemistry (Mohajer & Baharfar, 2017).

Controlling Isotope Effects in Proteomics

Zhang et al. (2002) explored the use of a 2,5-Dioxopyrrolidin-1-yl derivative in managing isotope effects during proteomic analysis. Their findings contribute to more precise and effective protein identification techniques, vital for biochemical research (Zhang et al., 2002).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-oxocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-6-3-5(4-6)9(14)15-10-7(12)1-2-8(10)13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSHHKYKCKPLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

939412-81-4
Record name 939412-81-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 5 L reactor equipped with a nitrogen flow and an overhead stirrer was added N-hydroxysuccinimide (250.0 g, 2.172 mol) and 3-oxo-cyclobutanecarboxylic acid (248 g, 2.17 mol). EtOAc (3.4 L) was added and the reaction was cooled to 16° C. A solution of 25% DCC in EtOAc (2.17 mol) was added slowly via an addition funnel to the reaction mixture over 7 minutes then the mixture was then heated at 45° C. After 2 h, the mixture was filtered and the filtrate was washed once with EtOAc (1 L×1) and evaporated to dryness in vacuo to afford the desired product. 1H NMR (400 MHz, DMSO-d6) δ 2.83 (bs, 4H), 3.30-3.39 (m, 2H), 3.52-3.60 (m, 2H) and 3.67-3.73 (m, 1H).
Quantity
250 g
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reactant
Reaction Step One
Quantity
248 g
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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Quantity
2.17 mol
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solvent
Reaction Step Two
Name
Quantity
3.4 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Into a 5L reactor equipped with a nitrogen flow and an overhead stirrer was added N-hydroxysuccinimide (250.0 g, 2.172 mol) and 3-oxo-cyclobutanecarboxylic acid (248 g, 2.17 mol). Ethyl acetate (3.4 L) was added and the reaction was cooled to 16° C. A solution of 25% DCC in EtOAc (2.17 mol) was added slowly via an addition funnel to the reaction mixture over 7 minutes then the mixture was then heated at 45° C. After 2 h, the mixture was filtered and the filtrate was washed once with EtOAc (1 L×1) and evaporated to dryness in vacuo to afford the desired product 1H NMR (400 MHz, DMSO-d6) δ 2.83 (bs, 4H), 3.30-3.39 (m, 2H), 3.52-3.60 (m, 2H) and 3.67-3.73 (m, 1H).
[Compound]
Name
5L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
248 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.17 mol
Type
solvent
Reaction Step Three
Quantity
3.4 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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